N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Catalog No.
S15710931
CAS No.
M.F
C11H13N3OS2
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3...

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C11H13N3OS2/c1-5-7(3)16-11(13-5)14-10(15)9-6(2)12-8(4)17-9/h1-4H3,(H,13,14,15)

InChI Key

NCNHDBVAADSUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)C)C)C

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound characterized by its thiazole rings and carboxamide functional group. The compound features two thiazole moieties, which are five-membered heterocycles containing sulfur and nitrogen atoms. Its molecular formula is C10H12N2S2C_{10}H_{12}N_2S_2, and it has a molecular weight of approximately 240.34 g/mol. The presence of multiple methyl groups contributes to its hydrophobic properties, while the carboxamide group enhances its potential for hydrogen bonding.

The chemical reactivity of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be explored through various reactions typical of thiazole derivatives. These include:

  • Nucleophilic substitution reactions: The thiazole ring can undergo nucleophilic attack at the carbon atom adjacent to the nitrogen.
  • Acylation reactions: The amine group in the carboxamide can react with acyl chlorides to form more complex derivatives.
  • Hydrolysis: The carboxamide can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid.

Compounds containing thiazole rings are known for their diverse biological activities. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been studied for:

  • Antimicrobial properties: Thiazoles often exhibit activity against various bacteria and fungi.
  • Anticancer effects: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Enzyme inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be achieved via several synthetic routes:

  • Condensation reactions: Reacting 4,5-dimethylthiazole with 2,4-dimethylthiazole-5-carboxylic acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
  • Cyclization methods: Utilizing precursors that can cyclize to form thiazole rings through the application of heat or catalysts.

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide finds applications in various fields:

  • Pharmaceuticals: As a scaffold for drug development targeting antimicrobial and anticancer activities.
  • Agriculture: Potential use as a fungicide or pesticide due to its biological activity against pathogens.

Interaction studies involving N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide often focus on its binding affinity with biological targets:

  • Protein-ligand interactions: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.

Several compounds share structural similarities with N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-methylthiazol-2-yl)-acetamideContains a simpler thiazole structureLacks additional methyl groups
2-Amino thiazolesVarying substitutions on the thiazole ringOften exhibit different biological activities
4-ThiazolylureasIncorporates a urea functional groupKnown for herbicidal properties

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of methyl substitutions and dual thiazole structure that may enhance its biological activity compared to simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

267.05000439 g/mol

Monoisotopic Mass

267.05000439 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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